molecular formula C27H17FN2O3 B2720962 3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE CAS No. 380568-91-2

3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE

Cat. No.: B2720962
CAS No.: 380568-91-2
M. Wt: 436.442
InChI Key: KIBIKTAUMKGMSF-UHFFFAOYSA-N
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Description

3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE (CAS 380568-91-2) is a chemical compound with a molecular formula of C27H17FN2O3 and a molecular weight of 436.43 g/mol . It is supplied with a high purity level of 95.0% . Researchers can explore this compound as part of studies focused on the synthesis and characterization of novel organic molecules with potential biological activity. Compounds featuring a similar core 2-cyano-3-oxo-propenyl (also known as α-cyano-β-phenylaminocrylamide) scaffold have been investigated for their anti-inflammatory properties, demonstrating an ability to significantly modulate the production of key inflammatory mediators such as nitrite, IL-1β, and TNFα in vitro . The structural features of this molecule, including the naphthalene moiety, suggest potential for interaction with various biological targets, such as tyrosine kinases, which are relevant in cancer and other disease research . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. For current pricing and availability, please inquire directly.

Properties

IUPAC Name

[3-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17FN2O3/c28-24-13-3-4-14-25(24)30-26(31)20(17-29)15-18-7-5-10-21(16-18)33-27(32)23-12-6-9-19-8-1-2-11-22(19)23/h1-16H,(H,30,31)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBIKTAUMKGMSF-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C(C#N)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)/C=C(\C#N)/C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Naphthalene Core: Starting with a naphthalene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Enone Moiety: The enone structure is formed through aldol condensation reactions, which involve the reaction of an aldehyde with a ketone in the presence of a base.

    Attachment of the Fluoroanilino Group: The fluoroanilino group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the naphthalene core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives of the enone moiety.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: The compound’s structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in cancer and inflammation research.

    Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential fluorescence properties.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

    Electronic Materials: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several analogs, as illustrated below:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Modifications Key Properties (Melting Point, Spectral Data) Potential Applications
Target Compound Naphthoate ester (E)-α,β-unsaturated ketone, 2-fluoroanilino, cyano Not explicitly reported in evidence Kinase inhibition, fluorescence
3e [Molecules 2009] Quinoxaline-2,7,12-trione 3,4-dimethoxybenzoyl, dimethoxyphenyl Mp: 309–311°C; IR: 1698–1640 cm⁻¹ (C=O); MS: m/z 619 Anticancer, enzyme inhibition
3f [Molecules 2009] Quinoxaline-2,7,12-trione Benzoyl, phenylbutenyl Not fully reported Photodynamic therapy
Pharos Lead Compounds Varied (e.g., cyclohexyl) Triphenylplumbyl, sulfanyl Not reported Heavy metal-based drug discovery
Pyrazole-4-carbaldehyde Derivatives Pyrazole core Chlorophenylsulfanyl, trifluoromethyl Structural bond angles (e.g., C4—N1—N2—C2) Antimicrobial, agrochemicals

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The target compound’s cyano and fluoro groups enhance electrophilicity at the α,β-unsaturated ketone, promoting reactivity in Michael addition or nucleophilic substitution reactions. This contrasts with 3e, which uses methoxy groups (electron-donating) to stabilize resonance in the quinoxaline core .
  • Steric Hindrance: The naphthoate ester in the target compound introduces bulkier aromatic stacking compared to the pyrazole or quinoxaline cores in analogs . This may influence binding affinity in biological targets.

Spectroscopic and Physical Properties

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretches are expected near 1660–1700 cm⁻¹, similar to 3e (1698 cm⁻¹) . However, the cyano group (C≡N) would introduce a peak near 2200 cm⁻¹, absent in other analogs.
  • Mass Spectrometry : The molecular ion ([M+H]+) of the target compound would likely exceed m/z 400, comparable to 3e (m/z 619) but distinct from smaller pyrazole derivatives .

Biological Activity

3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core with multiple functional groups, including a cyano group, a fluoroanilino group, and an enyl linkage. Its molecular formula is C28H19FN2O4C_{28}H_{19}FN_2O_4 with a molecular weight of approximately 466.5 g/mol. The presence of the fluoroanilino group enhances its electronic properties, potentially increasing its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit enzyme function by forming stable complexes with active sites, thereby preventing substrate binding and catalysis.
  • Signal Modulation : It may also modulate signaling pathways by interacting with cellular receptors, which can lead to downstream effects on cellular processes.

Biological Activity

Research has indicated several areas where 3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE exhibits biological activity:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways.
  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Data Table: Summary of Biological Activities

Activity Target/Effect Reference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionInteraction with active sites

Case Study 1: Anticancer Activity

A study investigated the effect of the compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound effectively induces apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 25 µg/mL respectively, indicating promising antibacterial activity.

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